Product packaging for 3,4-dibromo-N,N-dimethylaniline(Cat. No.:CAS No. 60469-89-8)

3,4-dibromo-N,N-dimethylaniline

Cat. No.: B14596899
CAS No.: 60469-89-8
M. Wt: 278.97 g/mol
InChI Key: JYLOGFVZBVWNNH-UHFFFAOYSA-N
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Description

3,4-Dibromo-N,N-dimethylaniline is a brominated aromatic compound offered for research and development purposes. As a derivative of N,N-dimethylaniline, it serves as a versatile building block in organic synthesis . The bromine substituents on the aromatic ring make it a valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are used to create more complex structures . Researchers may explore its use in the synthesis of ligands for catalytic systems or as a precursor in the development of functional organic materials. This compound is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate personal protective equipment in a well-ventilated area. For more detailed safety information, refer to the Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Br2N B14596899 3,4-dibromo-N,N-dimethylaniline CAS No. 60469-89-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60469-89-8

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

3,4-dibromo-N,N-dimethylaniline

InChI

InChI=1S/C8H9Br2N/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3

InChI Key

JYLOGFVZBVWNNH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)Br

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3,4 Dibromo N,n Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Proton and Carbon Assignment

Without experimental data, a detailed analysis of the ¹H and ¹³C NMR spectra is not possible. This would include the assignment of chemical shifts and coupling constants for the aromatic and N-methyl protons and carbons. Furthermore, a discussion on the application of advanced two-dimensional NMR techniques (COSY, HSQC, HMBC) to elucidate the connectivity of the molecule cannot be conducted.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

A specific IR spectrum for 3,4-dibromo-N,N-dimethylaniline is not available. Therefore, a detailed analysis of its characteristic vibrational modes, such as C-N stretching, C-H aromatic and aliphatic stretching, and C-Br stretching, cannot be presented.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

No mass spectrum for this compound was found. This prevents the identification of the molecular ion peak and the analysis of its characteristic fragmentation pattern, which would be crucial for confirming its molecular weight and structure.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Crystal Packing Analysis

There is no published X-ray diffraction data for this compound. As a result, its solid-state structure, including bond lengths, bond angles, and crystal packing arrangement, remains undetermined.

Mechanistic Investigations of Chemical Transformations Involving 3,4 Dibromo N,n Dimethylaniline

Electrophilic Aromatic Substitution (EAS) Pathways on the Dibrominated System

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions on 3,4-dibromo-N,N-dimethylaniline is dictated by the directing effects of its three substituents on the benzene (B151609) ring.

The N,N-dimethylamino group is a powerful activating group and an ortho, para-director due to the resonance donation of its nitrogen lone pair into the aromatic ring. Conversely, the bromine atoms are deactivating due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors because of resonance participation of their lone pairs.

In this compound, the positions available for substitution are C-2, C-5, and C-6. The directing effects of the existing substituents on these positions are summarized below:

N,N-Dimethylamino group (at C-1): Strongly directs incoming electrophiles to the ortho positions (C-2 and C-6) and the para position (C-4, which is blocked).

Bromo group (at C-3): Directs incoming electrophiles to its ortho positions (C-2 and C-4, the latter being blocked) and its para position (C-6).

Bromo group (at C-4): Directs incoming electrophiles to its ortho positions (C-3 and C-5, the former being blocked) and its para position (C-1, which is blocked).

The cumulative effect is a strong activation towards positions C-2 and C-6, and a moderate activation towards C-5. The N,N-dimethylamino group is the dominant directing group, meaning substitution is most likely to occur at its ortho positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Directing Influence from N,N-Dimethylamino (C-1) Directing Influence from Bromo (C-3) Directing Influence from Bromo (C-4) Overall Predicted Reactivity
C-2 ortho (Strongly Activating) ortho (Deactivating) meta (Deactivating) Highly Favored
C-5 meta (Deactivating) meta (Deactivating) ortho (Deactivating) Less Favored
C-6 ortho (Strongly Activating) para (Deactivating) meta (Deactivating) Favored

While electronic effects strongly favor substitution at the C-2 and C-6 positions, steric hindrance plays a crucial role in modifying this preference. The N,N-dimethylamino group is sterically bulky, as is the bromine atom at C-3. This creates significant steric crowding around the C-2 position, which is flanked by both of these groups. In contrast, the C-6 position is only adjacent to the hydrogen at C-5, making it sterically more accessible.

Therefore, for many electrophilic substitution reactions, the C-6 position is expected to be the major site of reaction, even though the C-2 position is also electronically activated. For instance, in the bromination of 2,6-dialkylanilines, the reaction proceeds non-selectively due to the high reactivity of the substrates, but specific conditions can direct the substitution. prepchem.com In strongly acidic media, where the amino group is protonated to form the anilinium ion, its directing effect changes from activating ortho, para to deactivating meta. This principle is utilized in the nitration of N,N-dimethylaniline to favor the m-nitro product. orgsyn.org Applying this to this compound, nitration under strongly acidic conditions would likely direct the nitro group to the C-5 position, which is meta to the anilinium ion and also activated by the C-4 bromine.

Halogen-Lithium Exchange and Organometallic Reactivity

Halogen-lithium exchange is a powerful synthetic tool for creating aryllithium reagents from aryl halides. princeton.edu The reaction rate typically follows the trend I > Br > Cl, making dibromo compounds excellent substrates for selective lithiation.

The "buttressing effect" describes an indirect steric interaction where a substituent forces a nearby group to adopt a specific conformation, thereby influencing its reactivity. This effect is most pronounced in ortho-substituted systems. For this compound, the bromine atoms are not ortho to the dimethylamino group. Therefore, a classical buttressing effect, where one substituent forces the NMe₂ group to sterically shield an adjacent halogen, is not expected to be a dominant factor in its reactivity profile. The regioselectivity of the halogen-lithium exchange will instead be primarily governed by electronic differences between the C-3 and C-4 positions and the potential for coordination of the organolithium reagent.

When this compound is treated with an alkyllithium reagent like n-butyllithium, a halogen-lithium exchange can occur at either the C-3 or C-4 position. The selectivity of this exchange is subtle. The bromine at C-4 is para to the powerful electron-donating dimethylamino group, which increases the electron density at this position and may slightly disfavor the formation of a negative charge (as in the aryllithium intermediate). Conversely, the bromine at C-3 is meta to the dimethylamino group and less influenced by its donating effect.

However, the nitrogen of the dimethylamino group can act as a coordinating ligand for the lithium atom, directing the exchange to the nearby C-2 position if it were halogenated. In the case of the 3,4-dibromo isomer, coordination is less geometrically favorable for directing exchange at C-3 or C-4. Some studies have shown that strong conjugation of a dialkylamino group with an aromatic system can suppress its ability to coordinate with lithium, allowing electronic effects within the ring to control regioselectivity. nih.gov Based on electronic arguments, the formation of the 3-lithio-4-bromo-N,N-dimethylaniline intermediate might be slightly favored over the 4-lithio-3-bromo isomer due to the reduced electron-donating influence at the meta position. The resulting aryllithium species is a potent nucleophile, capable of reacting with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Products from Trapping of Aryllithium Intermediates

Lithiation Site Aryllithium Intermediate Electrophile (E+) Final Product
Position 3 3-Lithio-4-bromo-N,N-dimethylaniline CO₂ then H₃O⁺ 4-Bromo-3-(dimethylamino)benzoic acid
Position 3 3-Lithio-4-bromo-N,N-dimethylaniline (CH₃)₃SiCl 3-(Trimethylsilyl)-4-bromo-N,N-dimethylaniline
Position 4 4-Lithio-3-bromo-N,N-dimethylaniline CO₂ then H₃O⁺ 3-Bromo-4-(dimethylamino)benzoic acid
Position 4 4-Lithio-3-bromo-N,N-dimethylaniline (CH₃)₃SiCl 4-(Trimethylsilyl)-3-bromo-N,N-dimethylaniline

The generation of highly reactive organometallic intermediates like aryllithiums can sometimes lead to undesired side reactions. One such process is a Wurtz-Fittig type coupling. wikipedia.org In this reaction, the aryllithium intermediate can react with a molecule of the starting aryl halide that has not yet undergone exchange. This results in the formation of a biaryl compound. For example, the 3-lithio-4-bromo-N,N-dimethylaniline intermediate could react with another molecule of this compound to produce a tetrabromo-biaryl species. This side reaction is generally minimized by using low temperatures and adding the alkyllithium reagent slowly to a solution of the aryl halide to maintain a low concentration of the organolithium species.

Isomerization and Disproportionation Processes of Brominated N,N-Dimethylanilines

The study of brominated N,N-dimethylanilines reveals a complex interplay of isomerization and disproportionation reactions, often catalyzed by the hydrobromide salt of the amine. These transformations are crucial in understanding the product distribution in aromatic bromination reactions.

The bromination of N,N-dimethylaniline can lead to a mixture of isomers, and the subsequent treatment with the hydrobromide salt of N,N-dimethylaniline can induce isomerization and disproportionation. For instance, when 2,4-dibromo-N,N-dimethylaniline is treated with N,N-dimethylaniline hydrobromide, a mixture containing N,N-dimethylaniline, 2-bromo-, 4-bromo-, and 2,4-dibromo-N,N-dimethylaniline is formed. This indicates that the bromine atoms can migrate between and within the aromatic rings.

A key aspect of these transformations is the proposed reversibility of the aromatic substitution process. The mechanism is thought to involve the protonation of the brominated amine, followed by the attack of a bromide ion on the bromine atom, leading to the formation of a quinonoid intermediate and molecular bromine. This liberated bromine can then brominate another amine molecule, leading to the observed isomerization and disproportionation products. This process highlights the dynamic nature of aromatic bromination under certain conditions.

N-dealkylation, the removal of an alkyl group from an amine, is a significant side reaction that can occur during the chemical transformation of N,N-dialkylanilines. mdpi.comnih.gov This process is particularly relevant in oxidative conditions and can be catalyzed by various reagents. mdpi.comresearchgate.net The cleavage of the C-N bond in amines is a challenging chemical transformation due to its high dissociation energy. nih.gov

In the context of N,N-dimethylanilines, oxidative N-demethylation can be catalyzed by non-heme manganese(II) complexes, yielding N-methylaniline as a primary product. mdpi.comresearchgate.net The reaction mechanism is suggested to involve an initial single-electron transfer (SET) from the amine to a high-valent oxometal species, forming a transient radical cation intermediate. mdpi.comresearchgate.net This is supported by the negative Hammett ρ values, which indicate the development of a positive charge at the nitrogen atom in the transition state. mdpi.comresearchgate.net

The occurrence of dealkylation can significantly influence the final product distribution of a reaction. The formation of secondary amines, such as N-methylaniline, introduces new reactive sites that can undergo further reactions, leading to a more complex product mixture. For example, the secondary amine can be further oxidized or participate in coupling reactions. The ease of N-dealkylation follows the order of methine > methylene (B1212753) > methyl, meaning that the removal of a methyl group is generally less facile than other alkyl groups. nih.gov

Electron Transfer and Radical Reaction Mechanisms

The mechanisms of many chemical transformations involving N,N-dimethylaniline and its derivatives are underpinned by electron transfer processes and the subsequent reactions of radical intermediates. nih.govkaist.ac.kr

The initial step in many oxidative reactions of N,N-dimethylaniline is the formation of the N,N-dimethylaniline radical cation (DMA•+). nih.gov This transient species has been detected using advanced techniques like desorption electrospray ionization mass spectrometry coupled with electrochemistry. nih.gov Once formed, the DMA•+ can undergo several reaction pathways.

The stability and reactivity of the cation radical are also influenced by interactions with counterions present in the solution. acs.orgacs.org These interactions can stabilize the photoproducts and promote their formation. acs.orgacs.org

Radical trapping experiments are a powerful tool for elucidating the mechanisms of reactions that proceed through radical intermediates. nih.govresearchgate.net By introducing a "radical trap," a molecule that readily reacts with and "traps" the transient radical species, it is possible to identify the presence and nature of these intermediates.

In the context of reactions involving N,N-dimethylaniline derivatives, radical trapping experiments can provide evidence for the formation of specific radical cations. For example, in studies of photoredox reactions, the addition of a radical scavenger can inhibit the formation of the final product, supporting a radical-mediated pathway. researchgate.net The trapped radical can then be characterized, providing direct evidence for its structure.

These experiments are crucial for distinguishing between different possible mechanistic pathways, such as those involving radical intermediates versus those that proceed through concerted or ionic mechanisms. The design and interpretation of radical trapping experiments require careful consideration of the reaction conditions and the properties of both the suspected radical intermediate and the trapping agent. wustl.edulibretexts.org

Computational and Theoretical Chemistry Studies of 3,4 Dibromo N,n Dimethylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. tci-thaijo.orgijcce.ac.ir For substituted N,N-dimethylaniline derivatives, DFT calculations, particularly using methods like B3LYP with various basis sets, have been employed to determine properties such as molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.netsphinxsai.com These calculations provide a theoretical framework for understanding the molecule's stability and reactivity. tci-thaijo.org

Optimization of Molecular Geometry and Conformational Analysis

The optimization of the molecular geometry of N,N-dimethylaniline and its derivatives is a crucial step in computational studies. For the parent molecule, N,N-dimethylaniline, gas-phase electron diffraction and DFT calculations have been used to determine its geometric parameters. researchgate.net These studies have revealed a quasi-planar structure for the Ph-NC2 fragment, which is influenced by p-π interactions. researchgate.net For substituted anilines, computational methods are used to find the most stable conformation by optimizing the geometry, which serves as the basis for further calculations. pku.edu.cn

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ijcce.ac.ir For similar molecules like 4-bromo-N,N-dimethylaniline, the HOMO and LUMO distributions have been mapped to understand the molecule's stability. tci-thaijo.org A smaller HOMO-LUMO gap generally indicates higher reactivity. ijcce.ac.ir The analysis of these orbitals helps in predicting how the molecule will interact with other species. wikipedia.org

Table 1: Frontier Molecular Orbital Energies and Related Properties of Substituted Anilines

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
4-bromo-N,N-dimethylaniline -5.23 -0.98 4.25
4-fluoro-N,N-dimethylaniline -5.20 -0.92 4.28
4-methyl-N,N-dimethylaniline -4.98 -0.89 4.09

This table presents DFT-calculated values for HOMO and LUMO energies and the resulting energy gap for some para-substituted N,N-dimethylanilines. A lower energy gap suggests higher reactivity.

Analysis of Electrostatic Potential Maps for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for identifying the reactive sites of a molecule. researchgate.net These maps illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. tci-thaijo.org For various organic molecules, MEP analysis has been successfully used to understand their reactivity. ijcce.ac.ir The different colors on the MEP map indicate regions of positive and negative electrostatic potential, guiding the understanding of intermolecular interactions. researchgate.net

Prediction and Assignment of Vibrational Spectra

Computational methods are extensively used to predict and assign the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.govnih.gov For N,N-dimethylaniline and its derivatives, DFT calculations have been shown to accurately simulate experimental spectra. sphinxsai.comresearchgate.net The calculated harmonic vibrational frequencies, after appropriate scaling, show good agreement with experimental data, aiding in the detailed assignment of vibrational modes. nih.gov This analysis is crucial for understanding the molecule's structural characteristics and the influence of substituents on its vibrational properties. nih.gov

Table 2: Selected Vibrational Frequencies (cm⁻¹) for N,N-dimethylaniline

Vibrational Mode Experimental FT-IR Experimental FT-Raman Calculated (B3LYP/6-311++G**)
C-H Stretch (aromatic) 3074, 3063, 3027 - -
C-H Stretch (methyl) 2984, 2996 - -
C-C Ring Stretch 1509, 1577, 1578 1520 -

| Ring Deformation | 1131, 704, 554, 516, 473, 288 | - | - |

This table shows a comparison of experimental and calculated vibrational frequencies for the parent compound, N,N-dimethylaniline, highlighting the accuracy of DFT methods in predicting spectral data. sphinxsai.com

Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Local reactivity descriptors, derived from DFT, provide quantitative measures of the reactivity of specific atomic sites within a molecule. tci-thaijo.org These descriptors include Fukui functions, which identify the most reactive sites for nucleophilic, electrophilic, and radical attack, and the global electrophilicity index, which quantifies the molecule's ability to accept electrons. tci-thaijo.orgpku.edu.cn For substituted anilines, these descriptors have been calculated to understand their reactivity patterns. tci-thaijo.org

Reaction Pathway and Transition State Modeling for Key Transformations

Computational modeling of reaction pathways and transition states is essential for understanding the mechanisms of chemical transformations. Although specific studies on 3,4-dibromo-N,N-dimethylaniline are not prevalent, the methodologies have been applied to similar systems. For instance, the formation of by-products in the synthesis of related camphor (B46023) derivatives has been investigated using DFT calculations to elucidate the reaction mechanism and resolve conflicting mechanistic explanations. researchgate.net These computational approaches can map the potential energy surface, identify transition states, and calculate activation energies, providing a detailed picture of the reaction dynamics. researchgate.net

Non-Linear Optical Properties and Charge Transfer Studies

The field of non-linear optics (NLO) is centered on the interaction of high-intensity light with materials, leading to a range of optical phenomena crucial for modern technologies like optical switching and data processing. mq.edu.au Organic molecules, particularly those with donor-π-acceptor architectures, are of significant interest for NLO applications due to their potential for large second-order NLO responses. bohrium.com In such molecules, an electron-donating group and an electron-accepting group are connected by a π-conjugated system, facilitating intramolecular charge transfer (ICT) upon excitation. This ICT is a key mechanism governing the NLO properties of a material.

For aniline (B41778) derivatives, the amino or dimethylamino group typically acts as the electron donor. The specific substituents on the aromatic ring can significantly modulate the electronic properties and, consequently, the NLO response. While specific experimental or detailed theoretical studies on the non-linear optical properties of this compound are not extensively available in the reviewed literature, general principles from computational studies on substituted anilines and N,N-dimethylanilines can provide insights.

Theoretical investigations on various substituted anilines have demonstrated that the nature and position of substituents play a critical role in determining the first-order hyperpolarizability (a measure of the second-order NLO response). bohrium.com For instance, the presence of electron-withdrawing groups can enhance the NLO response when paired with a strong donor. Halogen substituents, such as bromine, are known to influence the electronic landscape of aromatic systems through both inductive and resonance effects. A theoretical study on substituted N,N-dimethylanilines has explored the effect of a bromo substituent, among others, on the NLO properties. bohrium.com

Charge transfer is a fundamental process in these systems. In halogenated aniline derivatives, the introduction of halogen atoms can alter the charge distribution on the π-conjugated system. acs.org This modification of the electrostatic potential influences the charge transport properties of the material. While direct studies on charge transfer in this compound are scarce, research on related halogenated aniline tetramers indicates that halogenation plays a significant role in determining electronic properties and molecular stacking, which are crucial for charge mobility. acs.org

To illustrate the influence of different substituents on the NLO properties of aniline derivatives, the following table, based on general findings from theoretical studies, shows the qualitative impact of various groups.

Table 1: General Influence of Substituents on the First-Order Hyperpolarizability (β) of Donor-π-Acceptor Anilines

Substituent Type General Effect on β Example Substituents
Strong Electron-Donating Groups Increases β -N(CH₃)₂
Strong Electron-Accepting Groups Increases β -NO₂
Halogens Variable, can influence through inductive and resonance effects -Br, -Cl, -F
Alkyl Groups Can have a modest influence -CH₃

This table represents generalized trends from computational studies on substituted anilines and is for illustrative purposes. Specific values for this compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Potentials for Brominated Anilines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. bohrium.com QSAR models are widely used in toxicology, drug discovery, and environmental science to predict the activities of new or untested chemicals, thereby reducing the need for extensive experimental testing.

For aniline and its derivatives, QSAR studies have been conducted to predict various endpoints, including toxicity to different organisms. nih.govnih.gov These studies typically rely on a set of molecular descriptors that quantify different aspects of the chemical structure. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

While no specific QSAR models for this compound were identified in the reviewed literature, the potential for developing such models for brominated anilines is significant. The toxicity and other biological activities of substituted anilines have been shown to correlate with parameters like the 1-octanol/water partition coefficient (log Kₒw), which is a measure of hydrophobicity, and electronic parameters like the Hammett sigma constant (σ), which quantifies the electron-donating or -withdrawing nature of a substituent. nih.gov

In the context of brominated anilines, key descriptors in a QSAR model would likely include:

Hydrophobicity descriptors (e.g., log Kₒw): The presence of bromine atoms generally increases the lipophilicity of a molecule, which can influence its absorption and distribution in biological systems.

Electronic descriptors (e.g., Hammett constants, HOMO/LUMO energies): The bromo substituents at positions 3 and 4 would exert specific electronic effects on the aniline ring, which can be quantified and correlated with activity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial quantum chemical descriptors. acs.org

Steric/Topological descriptors (e.g., molecular weight, molecular volume, connectivity indices): These descriptors account for the size and shape of the molecule, which can be important for its interaction with biological targets.

The development of a robust QSAR model for brominated anilines would require a dataset of compounds with experimentally determined activities and a range of calculated molecular descriptors. Statistical methods such as multiple linear regression or more advanced machine learning algorithms would then be used to build the predictive model.

Table 2: Common Descriptors in QSAR Studies of Substituted Anilines

Descriptor Class Example Descriptors Property Represented
Electronic Hammett sigma (σ), HOMO/LUMO energies, Dipole moment Electron distribution, reactivity
Hydrophobic log Kₒw Partitioning between aqueous and lipid phases
Steric/Topological Molecular Weight, Molar Refractivity, Connectivity Indices Size, shape, and branching of the molecule

This table provides examples of descriptor types commonly used in QSAR studies of anilines and is for illustrative purposes.

Comparative Analysis with Regioisomeric and Analogous Halogenated N,n Dimethylanilines

Comparison with 2,4-Dibromo-N,N-dimethylaniline and Other Dibrominated Isomers

The reactivity and properties of dibromo-N,N-dimethylaniline are significantly influenced by the positions of the bromine atoms on the aromatic ring. Comparing 3,4-dibromo-N,N-dimethylaniline with its regioisomer, 2,4-dibromo-N,N-dimethylaniline, reveals key differences in their chemical behavior.

The directing effects of the dimethylamino group (-N(CH3)2) and the bromine atoms determine the outcome of further electrophilic substitution reactions. The dimethylamino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. chegg.com Bromine, a halogen, is a deactivating group but also an ortho, para-director. lumenlearning.comlibretexts.org

In this compound, the 3- and 4-positions are occupied. The activating dimethylamino group at position 1 would direct incoming electrophiles to positions 2 (ortho) and 6 (ortho). The bromine at position 3 would direct to positions 1, 5, and the bromine at 4 would direct to positions 2 and 6. The combined effect typically leads to substitution at the less sterically hindered 6-position.

In contrast, for 2,4-dibromo-N,N-dimethylaniline, the 2- and 4-positions are blocked. chemspider.comlookchem.com The powerful directing effect of the dimethylamino group would favor substitution at the 6-position (ortho). The bromine at position 2 would direct to positions 1, 3, and 5, while the bromine at position 4 directs to positions 1, 3, and 5. This complex interplay of directing effects can lead to a mixture of products, with substitution often occurring at the 6-position due to the strong influence of the dimethylamino group. Research has shown the successful synthesis of 2,4-dibromo-N,N-dimethylanilines. researchgate.net

Other dibrominated isomers, such as 2,5-dibromo-N,N-dimethylaniline lookchem.comchemsrc.com and 3,5-dibromo-N,N-dimethylaniline, nih.gov also exhibit distinct reactivity patterns based on the interplay of electronic and steric effects from the substituents.

Table 1: Comparison of Dibromo-N,N-dimethylaniline Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Reactivity Features
2,4-Dibromo-N,N-dimethylaniline64230-27-9C₈H₉Br₂N278.97Substitution is strongly directed to the 6-position. lookchem.comresearchgate.net
2,5-Dibromo-N,N-dimethylaniline60573-63-9C₈H₉Br₂N278.974Reactivity is influenced by the ortho and meta bromine atoms. lookchem.comchemsrc.com
3,5-Dibromo-N,N-dimethylaniline64230-29-1C₈H₉Br₂N278.97The two meta bromine atoms strongly deactivate the ring towards electrophilic substitution. nih.gov

Comparative Reactivity with Monobrominated N,N-Dimethylanilines

The presence of a second bromine atom in this compound significantly alters its reactivity compared to its monobrominated counterparts, such as 4-bromo-N,N-dimethylaniline and 3-bromo-N,N-dimethylaniline.

4-Bromo-N,N-dimethylaniline: This compound has a bromine atom at the para position relative to the dimethylamino group. bdmaee.netchemos.desigmaaldrich.comechemi.comchemicalbook.comsonalplasrubind.com The strong activating effect of the dimethylamino group makes the ortho positions (2 and 6) highly susceptible to electrophilic attack. chegg.com The bromine atom also directs to these positions, reinforcing the directing effect of the amino group. 4-Bromo-N,N-dimethylaniline has been used as an internal standard in analytical chemistry. sigmaaldrich.comchemicalbook.com

3-Bromo-N,N-dimethylaniline: In this isomer, the bromine atom is in the meta position. fishersci.comthermofisher.comsigmaaldrich.comuni.lunih.gov The dimethylamino group directs incoming electrophiles to the ortho (2 and 6) and para (4) positions. The meta-directing effect of the bromine is weaker than the ortho, para-directing effect of the dimethylamino group. Therefore, substitution is expected to occur primarily at the 2-, 4-, and 6-positions. This compound is known to be involved in fluorination reactions in the presence of a palladium catalyst. fishersci.comthermofisher.com

Table 2: Comparison with Monobrominated N,N-Dimethylanilines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Reactivity Features
4-Bromo-N,N-dimethylaniline586-77-6C₈H₁₀BrN200.08Highly activated towards electrophilic substitution at the 2 and 6 positions. chegg.combdmaee.netsigmaaldrich.com
3-Bromo-N,N-dimethylaniline16518-62-0C₈H₁₀BrN200.08Substitution occurs at the 2-, 4-, and 6-positions, directed by the amino group. fishersci.comthermofisher.comsigmaaldrich.com

Influence of Halogen Identity (e.g., Chloro vs. Bromo) on Synthetic Accessibility and Reactivity

The identity of the halogen atom (chlorine vs. bromine) on the N,N-dimethylaniline ring influences both synthetic accessibility and reactivity.

Synthetic Accessibility: Generally, bromination of aromatic compounds is easier to control and often proceeds under milder conditions than chlorination. However, specific isomers may require tailored synthetic routes. For instance, the synthesis of 3-bromo-4-chloro-N-ethylaniline has been documented, highlighting the possibility of mixed halogen substitution.

Comparing 4-bromo-N,N-dimethylaniline bdmaee.netsigmaaldrich.com with 4-chloro-N,N-dimethylaniline, nih.gov the bromo- aompound is expected to be slightly more reactive in electrophilic aromatic substitution reactions.

Stereoelectronic Effects of Different N-Alkyl Substituents (e.g., N-methyl vs. N-ethyl) on Aromatic Reactivity

The nature of the N-alkyl substituents can influence the reactivity of the aromatic ring through a combination of steric and electronic effects.

Electronic Effects: The N,N-dimethylamino group is a strong electron-donating group due to the +I (inductive) and +R (resonance) effects of the nitrogen lone pair. libretexts.orglearncbse.in Replacing the methyl groups with ethyl groups, as in N,N-diethylaniline, slightly increases the electron-donating ability due to the greater +I effect of the ethyl groups. This would be expected to slightly increase the reactivity of the aromatic ring towards electrophilic substitution.

Steric Effects: The bulkier N-ethyl groups can cause greater steric hindrance, particularly at the ortho positions of the aromatic ring. This can influence the regioselectivity of reactions, potentially favoring substitution at the less hindered para position. The metabolism of N-ethyl-N-methylaniline has been studied, indicating that the different alkyl groups can influence biological transformations. nih.gov

Comparing N,N-dimethylaniline wikipedia.org to N-methylaniline wikipedia.org and aniline (B41778), the increasing number of alkyl groups on the nitrogen atom increases the basicity and the electron-donating strength, thereby increasing the reactivity of the aromatic ring. learncbse.inbyjus.com However, in strongly acidic media, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. chegg.commsu.edu

Synthetic Utility and Transformational Applications of 3,4 Dibromo N,n Dimethylaniline As a Chemical Building Block

Precursor in Metal-Catalyzed Cross-Coupling Reactions

3,4-Dibromo-N,N-dimethylaniline serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The presence of two bromine atoms on the aniline (B41778) ring, activated by the electron-donating dimethylamino group, allows for sequential and selective functionalization. This dual reactivity makes it a valuable building block for complex molecular architectures.

Selective Mono- and Di-functionalization at Bromine Positions (e.g., Suzuki, Negishi, Buchwald-Hartwig Couplings)

The differential reactivity of the two bromine atoms in this compound can be exploited to achieve selective mono- or di-functionalization. The bromine atom at the 4-position is generally more reactive towards oxidative addition to a palladium(0) catalyst due to its para-relationship to the activating dimethylamino group. This inherent reactivity difference allows for controlled, stepwise introduction of different substituents.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. In the case of this compound, a Suzuki-Miyaura reaction can be performed to introduce an aryl or vinyl group at one or both bromine positions. For instance, the reaction of 3,4-dibromoaniline (B1580990) (a related precursor) with thiophene (B33073) boronic acids in the presence of a palladium catalyst has been shown to yield di-thienyl aniline derivatives. unimib.it This methodology can be extended to the N,N-dimethylated analogue. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the selectivity.

Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org While direct amination of this compound itself is less common (as it already contains an amino group), the principles of Buchwald-Hartwig amination are relevant to its synthesis and further functionalization. The synthesis of N,N-dimethylaniline derivatives from aryl halides or triflates is a well-established process. organic-chemistry.orgresearchgate.net The reactivity of dibromoanilines in such couplings allows for the introduction of additional nitrogen-containing substituents.

The table below summarizes representative conditions for cross-coupling reactions involving substituted anilines, illustrating the types of catalysts and conditions that can be applied to this compound.

Coupling ReactionReactantsCatalyst/LigandProduct Type
Suzuki-MiyauraDibromoanilines, Thiophene Boronic AcidsPd(dtbpf)Cl₂Di-thienyl anilines unimib.it
Buchwald-HartwigAryl Triflates, DimethylaminePd₂(dba)₃ / XPhosN,N-dimethylanilines organic-chemistry.org
Suzuki-Miyauraortho-Bromoanilines, Boronic EstersCataXCium A Pd G3Arylated anilines nih.gov

Synthesis of Biaryl and Polyaromatic Systems via Coupling Reactions

The sequential functionalization capability of this compound makes it an excellent starting material for the synthesis of unsymmetrical biaryls and more extended polyaromatic systems. nih.gov These structures are of significant interest in materials science and medicinal chemistry. researchgate.net

A typical strategy involves a first cross-coupling reaction at the more reactive 4-position, followed by a second, different coupling reaction at the 3-position. For example, a Suzuki coupling could be used to introduce a phenyl group at the 4-position, followed by a Sonogashira coupling to install an alkyne at the 3-position. This stepwise approach allows for the construction of complex, non-symmetrical molecules that would be difficult to access through other methods. The synthesis of 3,4-di-(2-thienyl)aniline from 3,4-dibromoaniline demonstrates the feasibility of double coupling to create complex aromatic systems. unimib.it

Intermediacy in the Synthesis of Complex Organic Molecules

Beyond its direct use in cross-coupling, this compound is a key intermediate for building more elaborate molecular frameworks, including heterocyclic compounds and materials with specific electronic properties.

Building Block for Nitrogen-Containing Heterocycles

The aniline nitrogen and the two bromine atoms provide multiple reaction sites for the construction of nitrogen-containing heterocycles. For example, the amino group can participate in condensation reactions to form part of a heterocyclic ring, while the bromine atoms can be used as handles for subsequent cyclization reactions via intramolecular cross-coupling. Palladium-catalyzed reactions are particularly useful for synthesizing nitrogen-rich heterocycles like indazoles, benzimidazoles, and pyrazoles from halogenated aniline precursors. nih.gov Although direct examples starting from this compound are specific, the established reactivity patterns of dibromoanilines in heterocycle synthesis are applicable. unimib.it

Formation of Optoelectronic Materials and Advanced Functional Organic Structures

The electron-rich nature of the N,N-dimethylaniline core, combined with the ability to extend conjugation through cross-coupling at the bromo positions, makes this scaffold highly attractive for the development of optoelectronic materials. Triarylamine derivatives, which can be synthesized from precursors like this compound, are common building blocks for hole-transporting materials used in organic light-emitting diodes (OLEDs) and solar cells.

The bromine atoms allow for the introduction of various aromatic and heteroaromatic units, tuning the electronic properties such as the HOMO/LUMO energy levels and the band gap of the resulting material. tci-thaijo.org For example, coupling with electron-deficient aromatic rings can create donor-acceptor structures with interesting photophysical properties. The N,N-dimethylaniline moiety acts as a strong electron-donating group, which is a desirable feature for hole-transport layers in electronic devices.

Role in Cascade and Multicomponent Reactions

While specific examples detailing the use of this compound in cascade or multicomponent reactions are not extensively documented in general literature, its structure lends itself to such applications. A cascade reaction could be envisioned where an initial cross-coupling at one bromine position triggers a subsequent intramolecular reaction involving the other bromine or the aniline nitrogen. Multicomponent reactions, which involve the simultaneous combination of three or more starting materials, could utilize the dual reactivity of the bromine atoms to rapidly assemble complex molecules in a single step. The development of such reactions would represent a significant advance in synthetic efficiency, allowing for the rapid construction of diverse chemical libraries based on the 3,4-disubstituted N,N-dimethylaniline scaffold.

Emerging Research Areas and Advanced Methodologies in the Study of 3,4 Dibromo N,n Dimethylaniline

Development of Novel and Sustainable Catalytic Systems for its Transformations

The transformation of 3,4-dibromo-N,N-dimethylaniline into more complex molecules is a key area of interest. Traditionally, such transformations might rely on stoichiometric reagents, but the future lies in catalysis. Catalytic reagents are superior as they are highly selective and minimize waste, a core principle of green chemistry. acs.org

Research is anticipated to focus on the development of novel catalytic systems that can selectively activate the C-Br bonds or other positions on the aromatic ring. For instance, palladium-based catalysts, which are known for their efficacy in cross-coupling reactions, could be adapted. A potential research direction is the synthesis of water-soluble palladium complexes, such as those derived from ethylenediamine (B42938) salicylaldehyde (B1680747) Schiff bases, which have shown high and stable catalytic activity in related reactions and can be easily recovered and reused. google.com The development of catalysts from non-precious metals like copper, nickel, or iron is also a significant area of sustainable research, aiming to reduce costs and environmental concerns associated with precious metals. google.comalfa-chemistry.com

Application of Flow Chemistry Approaches for Efficient Synthesis and Derivatization

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. For a compound like this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of N,N-dimethylaniline itself has been successfully demonstrated using both liquid-phase and gas-phase continuous processes. alfa-chemistry.com These principles can be extended to the synthesis and derivatization of its brominated analogue. For example, a flow reactor could be employed for the bromination of N,N-dimethylaniline or the methylation of 3,4-dibromoaniline (B1580990), allowing for safer handling of bromine and methylating agents. The use of microreactors can further enhance heat and mass transfer, leading to higher yields and purity of the final product.

Integration of Green Chemistry Principles in its Production and Utilization

The twelve principles of green chemistry provide a framework for creating more environmentally friendly chemical processes. acs.orgsigmaaldrich.com The production and subsequent use of this compound are ripe for the integration of these principles.

Key areas for applying green chemistry principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org For instance, the synthesis of related compounds has been approached by considering the atom economy of the reactions.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. researchgate.netresearchgate.net The synthesis of similar anilines has been achieved in aqueous media, avoiding the use of chlorinated solvents. imist.ma

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.com

Use of Renewable Feedstocks: While challenging for this specific compound, future research could explore the synthesis of aniline (B41778) precursors from biomass-derived sources. researchgate.net

Reduction of Derivatives: Avoiding the use of protecting groups during synthesis to reduce the number of reaction steps and waste generation. acs.orgsigmaaldrich.com

Utilization of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound can be achieved through the use of advanced spectroscopic techniques. In-situ monitoring allows for real-time analysis of the reaction as it proceeds, providing valuable data that can be used to optimize reaction conditions and improve yields.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to track the concentration of reactants, intermediates, and products over time. This data is crucial for elucidating reaction pathways and for developing accurate kinetic models. For instance, the disappearance of the N-H stretch in the infrared spectrum could be used to monitor the progress of the methylation of 3,4-dibromoaniline.

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-N,N-dimethylaniline586-77-6C8H10BrN200.08
3-Bromo-N,N-dimethylaniline16518-62-0C8H10BrN200.08
N,N-Dimethylaniline121-69-7C8H11N121.18
4-Bromoaniline106-40-1C6H6BrN172.02
3,4-Dimethylaniline95-64-7C8H11N121.18
4-Bromo-ortho-xylene583-71-1C8H9Br185.06
4-bromo-N,3-dimethylaniline80948-74-9C8H10BrN200.08
4,4'-(4-bromo-3-nitrophenylmethylene)bis(n,n-dimethylaniline)883840-60-6C23H24BrN3O2466.37

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